molecular formula C11H15NS B14682663 2,2-Diethyl-2,3-dihydro-1,3-benzothiazole CAS No. 36777-87-4

2,2-Diethyl-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14682663
CAS No.: 36777-87-4
M. Wt: 193.31 g/mol
InChI Key: FZANMVKKUNBCSW-UHFFFAOYSA-N
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Description

2,2-diethyl-2,3-dihydro-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of 2,2-diethyl-2,3-dihydro-benzothiazole consists of a benzene ring fused to a thiazole ring, with two ethyl groups attached to the second carbon atom of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethyl-2,3-dihydro-benzothiazole can be achieved through several methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions. Another approach is the cyclization of thioamides or carbon dioxide in the presence of suitable catalysts .

Industrial Production Methods

In industrial settings, the production of 2,2-diethyl-2,3-dihydro-benzothiazole often involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-diethyl-2,3-dihydro-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

2,2-diethyl-2,3-dihydro-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diethyl-2,3-dihydro-benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This results in the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diethyl-2,3-dihydro-benzothiazole is unique due to the presence of the ethyl groups, which enhance its lipophilicity and influence its interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

CAS No.

36777-87-4

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2,2-diethyl-3H-1,3-benzothiazole

InChI

InChI=1S/C11H15NS/c1-3-11(4-2)12-9-7-5-6-8-10(9)13-11/h5-8,12H,3-4H2,1-2H3

InChI Key

FZANMVKKUNBCSW-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC2=CC=CC=C2S1)CC

Origin of Product

United States

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